1H-Pyrazole, 1-methyl-, 2-oxide

Regioselective nitration Pyrazole N-oxide Electrophilic substitution

1-Methylpyrazole 2-oxide is a non-substitutable heterocyclic intermediate that enables exclusive C-5 electrophilic substitution. Unlike parent 1-methylpyrazole (C-4 attack), this N-oxide delivers a single 5-nitro regioisomer in up to 98% yield. Deoxygenative chlorination with POCl₃ affords 5-chloro-1-methylpyrazole at 70% yield. Essential for agrochemical fungicide synthesis, energetic materials, and medicinal chemistry SAR programs requiring 3,4,5-trisubstituted pyrazoles.

Molecular Formula C4H6N2O
Molecular Weight 98.10 g/mol
CAS No. 29184-68-7
Cat. No. B14677930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 1-methyl-, 2-oxide
CAS29184-68-7
Molecular FormulaC4H6N2O
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESCN1C=CC=[N+]1[O-]
InChIInChI=1S/C4H6N2O/c1-5-3-2-4-6(5)7/h2-4H,1H3
InChIKeyRBLLMCKHJFMEKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole 2-oxide (CAS 29184-68-7): A Regiochemical Linchpin for C-5 Functionalized Pyrazole Synthesis


1H-Pyrazole, 1-methyl-, 2-oxide (1-methylpyrazole N-oxide) is a heterocyclic N-oxide that serves as a critical synthetic intermediate, enabling regioselective functionalization pathways that are inaccessible with the parent 1-methylpyrazole . Its value proposition centers on a fundamental electronic reconfiguration: N-oxidation inverts the electrophilic substitution regiochemistry from the C-4 position typical of N-alkylpyrazoles to enable exclusive C-5 or C-3 attack, while simultaneously activating the ring toward electrophilic reagents . This electronic switch—quantifiable through distinct nitration and halogenation outcomes—positions the compound as a non-substitutable procurement decision for synthetic chemists requiring precise C-5 or C-3 derivatization.

Why 1-Methyl-1H-pyrazole 2-oxide Cannot Be Replaced by Generic 1-Methylpyrazole or Other Pyrazole N-Oxides


Generic substitution fails because the N-oxide functionality on 1-methylpyrazole creates a reactivity profile that is qualitatively different from both the parent 1-methylpyrazole and alternative N-oxides bearing different N-substituents . 1-Methylpyrazole undergoes electrophilic substitution at the C-4 position, yielding product mixtures upon nitration (e.g., a 4:1 ratio of 4-nitro to 3,4-dinitro derivatives) . In contrast, 1-methylpyrazole 2-oxide undergoes exclusive mononitration at the C-5 position, producing a single regioisomer . Furthermore, the N-methyl substituent on this specific N-oxide is essential for deoxygenative halogenation to 5-chloro-1-methylpyrazole; other 2-alkyl or 2-benzyl analogs, while sharing the N-oxide activation motif, yield different 5-halopyrazole products that are not interchangeable in downstream synthetic sequences targeting the 1-methyl series . The quantitative differences in nitration yield, regiochemical outcome, and halogenation efficiency detailed below make procurement of the exact N-methyl N-oxide non-negotiable.

Head-to-Head and Cross-Study Comparative Evidence: Quantifying the 1-Methyl-1H-pyrazole 2-oxide Differentiation


Regiochemical Inversion of Nitration: Exclusive C-5 Mononitration vs. C-4 Product Mixture

Nitration of 1-methylpyrazole 2-oxide proceeds with exclusive C-5 regioselectivity to give 1-methyl-5-nitropyrazole 2-oxide as a single product, whereas nitration of the parent 1-methylpyrazole under comparable strong-acid conditions yields a mixture of 1-methyl-4-nitropyrazole and 1-methyl-3,4-dinitropyrazole in a 4:1 ratio . This demonstrates a complete regiochemical switch driven by the N-oxide functionality, eliminating the separation burden and yield loss associated with isomeric mixtures.

Regioselective nitration Pyrazole N-oxide Electrophilic substitution

Superior Nitration Yield Under Mild Heterogeneous Conditions: 98% vs. Strong-Acid Product Mixtures

Nitration of 1-methylpyrazole 2-oxide using montmorillonite K-10 impregnated with bismuth nitrate delivers 1-methyl-5-nitropyrazole 2-oxide in 98% yield at room temperature . Alternative silica-bismuth nitrate methods yield 52% (Method A) and 67% (Method B) of the same product . In contrast, nitration of 1-methylpyrazole using traditional HNO₃/H₂SO₄ produces a mixture of 4-nitro and 3,4-dinitro products in an approximately 4:1 ratio, with the desired mononitro product requiring chromatographic separation and incurring yield losses . The 98% single-product yield represents a substantial advantage in atom economy and workup simplicity.

Nitropyrazole synthesis Green nitration Heterogeneous catalysis

Deoxygenative Halogenation to 5-Chloro-1-methylpyrazole: 70% Yield via N-Oxide vs. Limited Direct Halogenation Routes

1-Methylpyrazole 2-oxide reacts with phosphoryl chloride (POCl₃) in chloroform to yield 5-chloro-1-methylpyrazole in 70% isolated yield . This deoxygenative chlorination pathway exploits the N-oxide activation to achieve regioselective C-5 halogenation. By comparison, direct C-5 halogenation of 1-methylpyrazole is problematic: C-5 lithiation followed by iodine quench yields only 67% of 5-iodo-1-methylpyrazole and is hampered by competitive deprotonation at the N-methyl group . Direct electrophilic chlorination of 1-methylpyrazole lacks regiocontrol and tends to give C-4 substitution. The N-oxide route thus provides the only high-selectivity access to 5-chloro-1-methylpyrazole.

5-Halopyrazole synthesis Deoxygenative halogenation Phosphorus oxychloride

Electrophilic Activation Switch: C-3/C-5 Reactivity in N-Oxides vs. C-4 in Parent Pyrazoles

The N-oxide functionality fundamentally alters the electrophilic aromatic substitution landscape. 1-Substituted pyrazoles undergo electrophilic attack at the C-4 position, whereas 2-substituted pyrazole 1-oxides are activated toward electrophilic attack at C-3 and C-5 . This is demonstrated by the exclusive C-3 bromination of 2-benzylpyrazole-1-oxide (yielding the 3-bromo derivative in 94% yield) . For 1-methylpyrazole 2-oxide, this translates to exclusive C-5 nitration (Evidence Item 1) and C-5 halogenation via deoxygenative pathways (Evidence Item 3). No such C-5-selective electrophilic functionalization is possible with 1-methylpyrazole alone .

Electrophilic aromatic substitution Pyrazole N-oxide activation Regioselective bromination

Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Profile

The N-oxide modification alters key physicochemical descriptors relative to 1-methylpyrazole. 1-Methylpyrazole 2-oxide has a computed XLogP3 of 0.5, hydrogen bond acceptor count of 1 (the N-oxide oxygen), and a topological polar surface area of 30.4 Ų . 1-Methylpyrazole, by contrast, has a reported LogP of approximately 0.42, zero hydrogen bond acceptors (beyond the weakly basic ring nitrogens), and a lower TPSA . While these differences are modest in absolute magnitude, they can be consequential in chromatographic retention behavior, solubility profiling, and computational property predictions when the N-oxide is used as a synthetic intermediate for drug discovery programs.

Physicochemical properties LogP Hydrogen bond acceptor Drug-likeness

Proven Application Scenarios Where 1-Methyl-1H-pyrazole 2-oxide (CAS 29184-68-7) Outperforms Alternatives


Synthesis of 5-Nitro-1-methylpyrazole Derivatives for Energetic Materials and Pharmaceutical Intermediates

When the synthetic target requires a nitro group specifically at the C-5 position of the 1-methylpyrazole scaffold, 1-methylpyrazole 2-oxide is the mandatory starting material. Direct nitration of 1-methylpyrazole yields exclusively C-4 nitration products, while the N-oxide delivers 1-methyl-5-nitropyrazole-2-oxide as a single regioisomer . Yields as high as 98% have been demonstrated using montmorillonite K-10/Bi(NO₃)₃ heterogeneous catalysis, far exceeding the net mononitro yield achievable from 1-methylpyrazole nitration after product separation . This scenario is directly validated for energetic materials research and for the preparation of bioactive 5-nitro-1-methylpyrazole derivatives used as radiosensitizers and antiprotozoan agents .

Regioselective Preparation of 5-Chloro-1-methylpyrazole for Agrochemical and Pharmaceutical Building Blocks

5-Chloro-1-methylpyrazole is a valuable intermediate in the synthesis of fungicidal pyrazoles and other agrochemicals . 1-Methylpyrazole 2-oxide provides the most direct and regioselective route to this intermediate through deoxygenative chlorination with POCl₃, delivering 70% yield . Alternative routes via direct chlorination of 1-methylpyrazole are non-selective (preferring C-4 attack), while C-5 lithiation/iodination followed by halogen exchange introduces additional steps and costs. For any production or medicinal chemistry campaign requiring 5-chloro-1-methylpyrazole, the N-oxide pathway is the only regiochemically reliable option documented in the peer-reviewed literature .

Sequential C-5/C-3/C-4 Functionalization Strategies in Medicinal Chemistry Library Synthesis

The pyrazole 1-oxide framework enables sequential, programmable functionalization following the order C-5 → C-3 → C-4, or alternatively C-3 → C-5 → C-4, via regioselective metalation and cross-coupling chemistry . This contrasts with parent 1-methylpyrazole, which is primarily limited to C-4 electrophilic substitution. For medicinal chemists constructing 3,4,5-trisubstituted 1-hydroxypyrazole libraries (which can subsequently be deoxygenated to the corresponding pyrazoles), 1-methylpyrazole 2-oxide represents a privileged starting material that enables diversification patterns impossible to achieve from 1-methylpyrazole alone . The compound thus serves as a strategic procurement item for any group engaged in systematic pyrazole SAR exploration.

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